molecular formula C14H14Cl2N2OS B5862081 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B5862081
M. Wt: 329.2 g/mol
InChI Key: FFOQCKGOBWWEEA-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a dichlorobenzyl group and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminothiazole under suitable conditions to form the intermediate N-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the specific substitution pattern on the benzyl group and the presence of the methylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOQCKGOBWWEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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